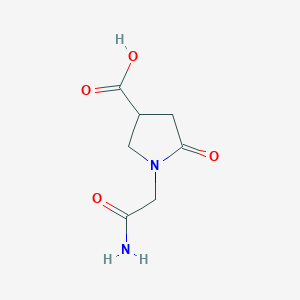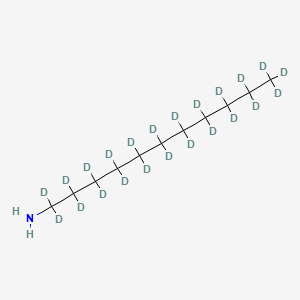
Sodium Octadecanoate-d35
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium Octadecanoate-d35, also known as sodium stearate-d35, is a deuterated form of sodium stearate. It is a sodium salt of stearic acid where the hydrogen atoms are replaced with deuterium, an isotope of hydrogen. This compound is commonly used in scientific research due to its unique properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium Octadecanoate-d35 can be synthesized through the saponification of deuterated stearic acid with sodium hydroxide. The reaction typically occurs under controlled conditions, such as a temperature of 65°C and a pH of 8.0 to 8.5, for about two hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated stearic acid and sodium hydroxide, ensuring the isotopic enrichment of deuterium in the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of deuterated stearic acid.
Reduction: Reduction reactions can convert this compound back to its corresponding alcohol form.
Substitution: This compound can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Deuterated stearic acid.
Reduction: Deuterated stearyl alcohol.
Substitution: Corresponding metal stearates.
Scientific Research Applications
Sodium Octadecanoate-d35 has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Utilized in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Applied in the production of cosmetics, detergents, and as an emulsifying agent
Mechanism of Action
The mechanism of action of Sodium Octadecanoate-d35 is primarily based on its surfactant properties. It reduces surface tension, allowing for better dispersion and solubilization of compounds. In biological systems, it interacts with lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways .
Comparison with Similar Compounds
Sodium Stearate: The non-deuterated form of Sodium Octadecanoate-d35.
Potassium Stearate: Similar in structure but with potassium instead of sodium.
Calcium Stearate: Contains calcium ions instead of sodium.
Comparison: this compound is unique due to its deuterium content, which makes it particularly useful in isotopic labeling studies. This isotopic enrichment allows for more precise tracking and analysis in various scientific applications, distinguishing it from its non-deuterated counterparts .
Properties
Molecular Formula |
C18H35NaO2 |
|---|---|
Molecular Weight |
341.7 g/mol |
IUPAC Name |
sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |
InChI |
InChI=1S/C18H36O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2; |
InChI Key |
RYYKJJJTJZKILX-FQJQGIECSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


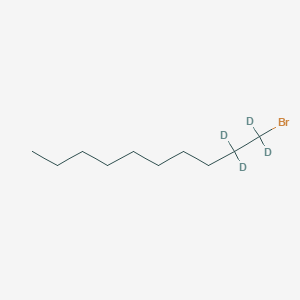
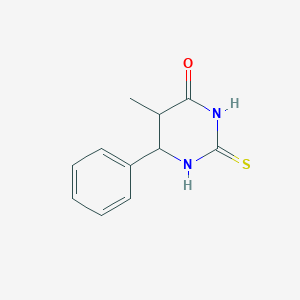
![2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid](/img/structure/B12315426.png)

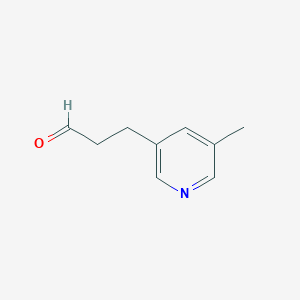
![rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis](/img/structure/B12315438.png)
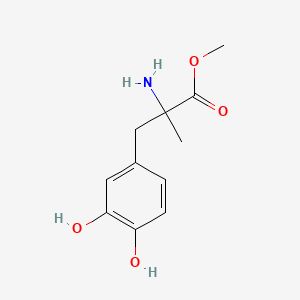

![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-thieno[3,4-c]pyrrole, cis](/img/structure/B12315460.png)
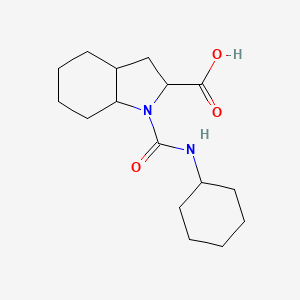

![1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12315475.png)
